molecular formula C11H19NO2 B13633016 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13633016
M. Wt: 197.27 g/mol
InChI Key: IAYPHQFVBKVZSS-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H19NO2 It is a derivative of cyclobutane, featuring a cyclohexylamino group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,1-dicarboxylic acid: A related compound with two carboxylic acid groups attached to the cyclobutane ring.

    1-Amino-1-cyclobutanecarboxylic acid: Another derivative of cyclobutane with an amino group.

Uniqueness

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(cyclohexylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c13-10(14)11(7-4-8-11)12-9-5-2-1-3-6-9/h9,12H,1-8H2,(H,13,14)

InChI Key

IAYPHQFVBKVZSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2(CCC2)C(=O)O

Origin of Product

United States

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